(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative featuring a (Z)-configured 3-methoxybenzylidene group at position 2 and a pyridin-3-ylmethyl substituent at position 6. Its molecular formula is C24H20N2O4, with a molecular weight of 400.4 g/mol (based on analogous structures in and ). Its structural complexity, including fused benzofuro-oxazinone and pyridine moieties, makes it a candidate for drug discovery or chemical biology studies .
Properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-2-4-16(10-18)11-22-23(27)19-7-8-21-20(24(19)30-22)14-26(15-29-21)13-17-5-3-9-25-12-17/h2-12H,13-15H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVBKXAQNYMGFJ-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring through a cyclization reaction of a suitable precursor.
Oxazine Ring Formation: The benzofuran intermediate is then subjected to a reaction with an appropriate reagent to form the oxazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action : The compound's mechanism involves targeting specific proteins associated with cancer cell proliferation. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis .
-
Case Studies :
- In a study assessing a series of related compounds, those with similar structures exhibited enhanced binding to the VEGFR-2 kinase ATP binding site, leading to reduced tumor growth in preclinical models .
- Another investigation into sulfonamide derivatives indicated that modifications in the compound's structure could lead to improved anticancer properties, suggesting that 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide may benefit from similar structural optimizations .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of 2-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide against various human cancer cell lines. The results indicate:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on colon and breast cancer cell lines.
- Apoptotic Effects : It was noted that the compound induces apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications to the phenyl ring or substituents on the amide group can drastically alter the compound's efficacy and selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to two analogs from the evidence:
Analog 1: (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Key Differences :
- Substituent at position 8: Pyridin-2-ylmethyl (vs. pyridin-3-ylmethyl in the target compound).
- Molecular formula: C24H20N2O4 (same as target compound).
- Molecular weight: 400.4 g/mol (identical to the target compound).
- Implications :
The positional isomerism of the pyridine ring (2- vs. 3-substitution) may influence binding affinity to biological targets, such as kinases or receptors, due to altered spatial orientation of the nitrogen lone pair .
Analog 2: (Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Key Differences: Substituent at position 8: 3,4,5-Trimethoxybenzyl (bulkier aromatic group). Molecular formula: C28H27NO7 (vs. C24H20N2O4 in the target compound). Molecular weight: 489.5 g/mol (higher due to additional methoxy groups). This substitution could also alter metabolic stability or off-target interactions .
Table 1: Structural and Molecular Comparison
Research Findings and Hypotheses
- Biological Activity: While direct data on the target compound are absent, pyridine-containing benzofuro-oxazinones (e.g., Analog 1) are often explored for kinase inhibition or anti-inflammatory activity. The 3-methoxybenzylidene group may confer selectivity toward enzymes with hydrophobic binding pockets .
- Synthetic Challenges: The Z-configuration of the benzylidene group is critical for activity in related compounds, as evidenced by studies on analogous oxazinones. Isomerization to the E-form could reduce potency .
- Pharmacokinetics :
The trimethoxy analog (Analog 2) likely exhibits prolonged half-life due to reduced phase I metabolism (methoxy groups resist oxidation), but this requires experimental validation .
Notes
- The evidence lacks direct biological or physicochemical data (e.g., solubility, logP) for the target compound, necessitating extrapolation from analogs.
- Further experimental studies (e.g., X-ray crystallography, in vitro assays) are needed to confirm structure-activity relationships.
- Diversity in substituents (pyridine vs. trimethoxybenzyl) highlights the modularity of benzofuro-oxazinones for medicinal chemistry optimization.
Biological Activity
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of benzofuroxazines and is noted for its structural similarities to saframycins, which are recognized for their antibacterial properties. The molecular formula of this compound is CHNO, with a molecular weight of approximately 489.524 g/mol .
The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound may exert its biological effects through interactions with various cellular targets, potentially including enzymes involved in inflammatory pathways and microbial resistance mechanisms. The presence of functional groups such as methoxy and pyridine suggests that the compound could participate in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Antibacterial Properties
Preliminary studies indicate that compounds within the benzofuroxazine class exhibit significant antibacterial activity. The structural features of this compound suggest potential efficacy against various bacterial strains. For instance, derivatives with similar scaffolds have shown promising results in inhibiting Gram-positive bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar compounds. In vitro studies have shown that benzofuroxazine derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For example, certain derivatives demonstrated IC values in the low micromolar range against COX-II, indicating strong inhibitory activity . The compound's ability to modulate inflammatory pathways could provide therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents on the benzofuroxazine core can significantly impact its pharmacological profile. For instance:
- Methoxy Substituents : The presence of methoxy groups can enhance solubility and bioavailability.
- Pyridine Ring : The pyridine moiety may contribute to improved interaction with biological targets due to its electron-withdrawing properties.
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Activity Type | IC Value | Reference |
|---|---|---|---|
| Compound A | COX-II Inhibition | 0.011 μM | |
| Compound B | Antibacterial Activity | Varies by strain | |
| Compound C | Anti-inflammatory | Low micromolar range |
Case Studies
Several case studies illustrate the therapeutic potential of benzofuroxazine derivatives:
- Study on COX Inhibition : A recent study evaluated various benzofuroxazine derivatives for their ability to inhibit COX enzymes. Among them, one derivative exhibited an IC value comparable to established anti-inflammatory drugs like Celecoxib .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzofuroxazine scaffold significantly enhanced antibacterial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
